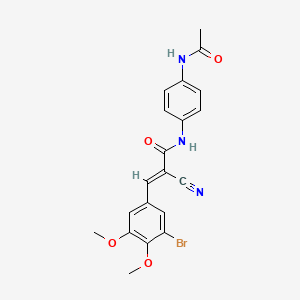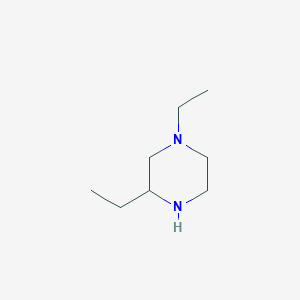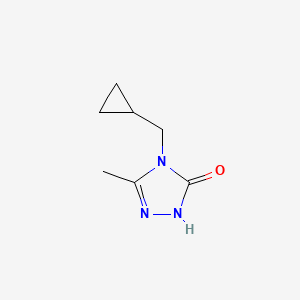
Acetic acid, 2-cyclohexylidene-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-cyclohexylidene-2-fluoro- (ACF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACF is a fluorinated derivative of cyclohexene and is commonly used in organic synthesis as a reagent for the preparation of various compounds.
Applications De Recherche Scientifique
Environmental Impact and Detection
Acetic acid and its derivatives, including fluorinated compounds, are significant in environmental science, particularly regarding their presence and impact in aquatic environments. A review highlights the analytical methods for detecting artificial sweeteners, including acetic acid derivatives, in environmental samples, suggesting their utility as markers for studying the impact of wastewater on water sources (Lange, Scheurer, & Brauch, 2012). This research underscores the importance of understanding the environmental distribution and effects of such compounds.
Health and Safety
In the health sector, understanding the gastrointestinal safety of compounds related to acetic acid is crucial. A systematic review comparing the gastrointestinal harms of nonsteroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors highlighted the role of acetic acid derivatives in medical treatments and their associated risks (Rostom et al., 2007).
Industrial and Biotechnological Applications
In industrial applications, the disinfection properties of peracetic acid, a related compound, are well-documented. A review discusses its use as a wastewater disinfectant due to its broad-spectrum antimicrobial activity, highlighting the benefits and drawbacks of such applications (Kitis, 2004). Similarly, the role of acetic acid in yeast cell death provides insights into its biotechnological applications and the potential for developing more robust yeast strains for industrial purposes (Chaves et al., 2021).
Environmental Degradation and Alternatives
Research on the microbial degradation of polyfluoroalkyl chemicals, which may include fluorinated acetic acid derivatives, sheds light on the environmental fate and effects of these compounds. This knowledge is crucial for evaluating their environmental impact and exploring biodegradation pathways (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-cyclohexylidene-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOTSOYGQEXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)O)F)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)
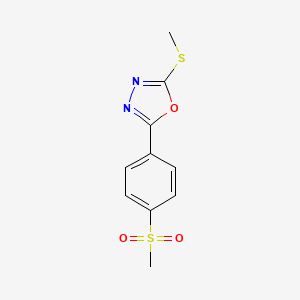
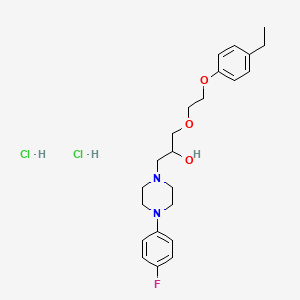
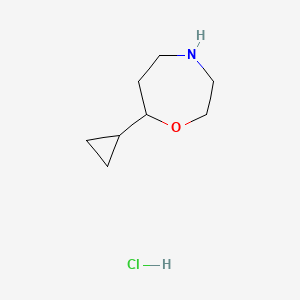

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)
![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)
